molecular formula C20H21N3OS B2376699 2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide CAS No. 1448072-33-0

2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide

Cat. No. B2376699
CAS RN: 1448072-33-0
M. Wt: 351.47
InChI Key: PAIFZQZBFMMWCK-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .


Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. The synthesis of these compounds often involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Heterocyclic Synthesis and Insecticidal Properties

The compound has been utilized as a precursor in the synthesis of innovative heterocycles incorporating a thiadiazole moiety, showing significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such derivatives in the development of new insecticides with specific action mechanisms (Fadda et al., 2017).

Anticancer Activities

Palladium complexes with tridentate N-heterocyclic carbene ligands, synthesized from imidazolium salts derived from similar compounds, have shown promise as anticancer drugs. The selectivity of these complexes towards "normal" and "abnormal" bindings offers a novel approach to targeting cancer cells (Jing-Yi Lee et al., 2015).

Antimicrobial Activity

Novel sulphonamide derivatives of related compounds have displayed good antimicrobial activity, suggesting their potential in combating various bacterial and fungal infections. These findings underscore the importance of such derivatives in the ongoing search for new antimicrobials (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Corrosion Inhibition

The compound's derivatives have been investigated for their corrosion inhibition efficiency, showing promising results in protecting steel surfaces in acidic and mineral oil media. This application is crucial for industries where metal preservation is a priority (A. Yıldırım & M. Cetin, 2008).

Fluorescent Probes for Mercury Ion

A derivative was demonstrated as an efficient fluorescent probe for mercury ions in both acetonitrile and buffered aqueous solutions. This application is particularly relevant for environmental monitoring and the detection of mercury, a hazardous pollutant (N. Shao et al., 2011).

Medicinal Chemistry

Substituted imidazo[1,2-a]pyridines, structurally related to this compound, have been synthesized and evaluated for their potential as antiulcer agents, demonstrating the versatile medicinal relevance of these derivatives. These studies contribute to the development of new therapeutic agents (Y. Katsura et al., 1992).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines is diverse and depends on the specific derivative. For example, zolpidem, a medicine that includes an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is used to treat short-term insomnia and some disorders of brain function. Its hypnotic effect is based on blocking γ-aminobutyric acid receptors .

Future Directions

The future directions in the research and development of imidazo[1,2-a]pyridines include the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow obtaining the target products in one synthetic stage with high yields . There is also a need to develop a more efficient method for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects .

properties

IUPAC Name

2-benzylsulfanyl-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(15-25-14-16-6-2-1-3-7-16)23(17-9-10-17)13-18-12-21-19-8-4-5-11-22(18)19/h1-8,11-12,17H,9-10,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIFZQZBFMMWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)CSCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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